1,3-Dimethyl-9H-carbazole

Vue d'ensemble

Description

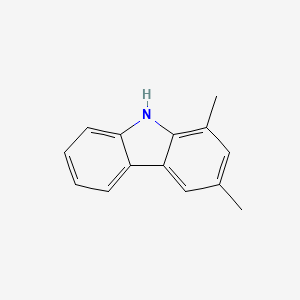

1,3-Dimethyl-9H-carbazole is a nitrogen-containing heterocyclic aromatic compound It is a derivative of carbazole, which is known for its extensive applications in organic electronics, pharmaceuticals, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-9H-carbazole can be synthesized through various methods. One common approach involves the methylation of carbazole. The process typically includes the following steps:

Nitration: Carbazole is first nitrated to form 3-nitrocarbazole.

Reduction: The nitro group is then reduced to an amino group, resulting in 3-aminocarbazole.

Methylation: The final step involves methylation using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used to facilitate the methylation reactions. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve overall efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole-1,3-dione.

Reduction: Reduction reactions can convert it back to carbazole or its derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Carbazole-1,3-dione.

Reduction: Carbazole or its derivatives.

Substitution: Various substituted carbazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

1,3-Dimethyl-9H-carbazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent optoelectronic properties

Mécanisme D'action

The mechanism of action of 1,3-dimethyl-9H-carbazole varies depending on its application:

Biological Activity: It can interact with various molecular targets, such as enzymes and receptors, to exert its effects.

Optoelectronic Properties: In electronic applications, the compound’s ability to transport electrons and charges efficiently is due to its conjugated system and the presence of nitrogen atoms in the ring.

Comparaison Avec Des Composés Similaires

1,3-Dimethyl-9H-carbazole can be compared with other similar compounds, such as:

2,7-Dimethyl-9H-carbazole: Similar in structure but with methyl groups at different positions, affecting its electronic properties.

3,6-Dimethyl-9H-carbazole: Another derivative with methyl groups at the third and sixth positions, influencing its reactivity and applications.

Polycarbazole: A polymeric form of carbazole with extensive applications in electronics and materials science

This compound stands out due to its unique substitution pattern, which enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.

Activité Biologique

1,3-Dimethyl-9H-carbazole is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and neuroprotective properties, supported by case studies and research findings.

This compound can be synthesized through various methods, including photostimulated reactions and traditional organic synthesis techniques. The compound features a carbazole skeleton with two methyl groups at the 1 and 3 positions, which may enhance its biological activity compared to unsubstituted carbazole derivatives.

Anticancer Activity

This compound exhibits significant anticancer properties. Research has shown that carbazole derivatives can inhibit the growth of various cancer cell lines:

- Breast Cancer : Studies indicate that certain carbazole derivatives selectively inhibit human topoisomerases I and II, leading to apoptosis in breast cancer cells such as MDA-MB-231 and MCF-7. For instance, compounds derived from carbazole showed IC50 values as low as 0.73 µM against MDA-MB-231 cells .

- Melanoma : A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, demonstrated strong inhibitory effects on melanoma cell lines by reactivating the p53 pathway, promoting apoptosis without affecting normal melanocytes .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A series of studies have reported:

- Antibacterial Effects : Compounds derived from carbazole exhibited antibacterial activity against strains such as Escherichia coli and Bacillus subtilis, with some derivatives showing stronger effects than traditional antibiotics like amoxicillin .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of carbazole derivatives:

- Alzheimer's Disease : Some derivatives have been identified as potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. One compound demonstrated an IC50 value of 0.073 µM against BChE and showed neuroprotective activity in animal models .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of this compound and its derivatives:

| Biological Activity | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.73 | Inhibition of topoisomerases I/II |

| Anticancer | Melanoma | Not specified | p53 pathway reactivation |

| Antibacterial | E. coli | Varies (31.25 - 250) | Disruption of bacterial growth |

| Neuroprotection | BChE inhibition | 0.073 | Enzyme inhibition |

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Breast Cancer Treatment : A study evaluated new carbazole analogues for their ability to inhibit breast cancer cell proliferation. The most effective compounds were found to significantly reduce cell viability through apoptosis pathways .

- Neuroprotection in Alzheimer's Disease : Another study focused on the development of BChE inhibitors derived from carbazole structures. These compounds were shown to improve cognitive function in animal models by preventing acetylcholine breakdown .

Propriétés

IUPAC Name |

1,3-dimethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-9-7-10(2)14-12(8-9)11-5-3-4-6-13(11)15-14/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVRNXYEWIPOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172426 | |

| Record name | 9H-Carbazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18992-68-2 | |

| Record name | 9H-Carbazole, 1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.